![molecular formula C24H51O2P B13811430 Didodecylphosphinic acid CAS No. 6196-71-0](/img/structure/B13811430.png)
Didodecylphosphinic acid
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Overview
Description
Didodecylphosphinic acid is an organic compound with the chemical formula C24H51O2P. It is a white crystalline solid that is soluble in organic solvents such as chloroform and ether but insoluble in water . This compound is primarily used as a ligand in coordination chemistry and as a surfactant and electroplating additive .
Preparation Methods
Didodecylphosphinic acid is typically synthesized through the Grignard reaction, where alkyl chlorophosphates react with corresponding alkyl bromides, followed by hydrolysis . Industrial production methods often involve the use of thionyl chloride to react with organic phosphinic acids to form phosphinic acid anhydrides .
Chemical Reactions Analysis
Didodecylphosphinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo substitution reactions with halides to form different phosphinic acid derivatives.
Common reagents used in these reactions include thionyl chloride, halides, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinic acids .
Scientific Research Applications
Didodecylphosphinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of didodecylphosphinic acid involves its ability to act as a ligand, forming complexes with metal ions. This interaction can influence various biochemical pathways and molecular targets, including enzyme inhibition and metal ion chelation .
Comparison with Similar Compounds
Didodecylphosphinic acid is unique compared to other similar compounds such as phosphonic acids and phosphoric acids due to its specific structure and properties. Similar compounds include:
Phosphonic acids: R-P(O)(OH)2
Phosphoric acids: R-O-P(O)(OH)2
Phosphinic acids: R-P(H)(O)(OH)
These compounds share similar functional groups but differ in their chemical behavior and applications. This compound stands out due to its specific use as a ligand and surfactant .
Biological Activity
Didodecylphosphinic acid (DDPA) is a phosphinic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and material science. This article synthesizes current research findings on the biological activity of DDPA, focusing on its applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its long hydrophobic dodecyl chains attached to a phosphinic acid functional group. This unique structure imparts amphiphilic properties, making it suitable for various applications in drug delivery and surface modification.
Biological Activities
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of phosphonic and phosphinic acid derivatives, including DDPA. For instance, a study on related compounds demonstrated significant cytotoxic effects against osteosarcoma cells (SAOS-2) with an observed cell viability reduction to 55% at certain concentrations. This suggests a promising avenue for further exploration in cancer therapies .
2. Cell Membrane Interaction
DDPA has been shown to influence cell membrane properties. Research indicates that the incorporation of phosphonic acid esters into lipid bilayers alters membrane thickness and hydration capacity, potentially enhancing the bioavailability of drugs delivered via these membranes . The amphiphilic nature of DDPA allows it to integrate into lipid membranes, which can facilitate drug interactions at the cellular level.
The biological activity of DDPA may be attributed to several mechanisms:
- Membrane Disruption : The incorporation of DDPA into lipid membranes can disrupt membrane integrity, leading to increased permeability and potential cytotoxic effects on cancer cells.
- Gene Modulation : Similar compounds have been noted to modulate gene expression related to apoptosis and cell proliferation. For example, downregulation of specific genes associated with tumor growth has been observed in studies involving phosphinic acid derivatives .
Case Study 1: Anti-Osteosarcoma Activity
A study evaluated the effects of various phosphinic acid derivatives on human osteosarcoma cells. The results indicated that compounds similar to DDPA exhibited significant cytotoxicity, with a concentration-dependent effect on cell viability. The findings suggest that further in vivo studies are warranted to explore these compounds as potential therapeutic agents for osteosarcoma .
Case Study 2: Surface Functionalization
DDPA was used to modify titanium surfaces for biomedical applications. The study demonstrated that DDPA films could immobilize bioactive molecules effectively, enhancing the surface properties for better biocompatibility and functionality in implants . The electrochemical behavior of these modified surfaces showed promising anti-corrosion properties, indicating potential applications in medical devices.
Data Tables
Study | Compound | Cell Line | Concentration (mM) | Viability (%) | Notes |
---|---|---|---|---|---|
Study 1 | DDPA | SAOS-2 | 5 | 55 | Significant cytotoxicity observed |
Study 2 | DDPA | HaCaT | 5 | 77 | Good biocompatibility |
Properties
CAS No. |
6196-71-0 |
---|---|
Molecular Formula |
C24H51O2P |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
didodecylphosphinic acid |
InChI |
InChI=1S/C24H51O2P/c1-3-5-7-9-11-13-15-17-19-21-23-27(25,26)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,25,26) |
InChI Key |
UWJCYVDGGSAERX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(CCCCCCCCCCCC)O |
Origin of Product |
United States |
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